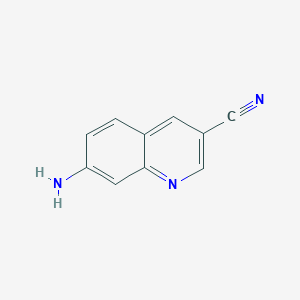

7-Aminoquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

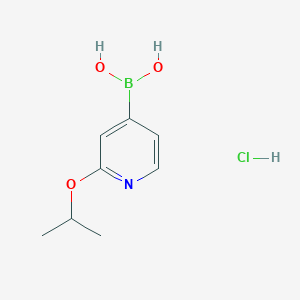

7-Aminoquinoline-3-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles, known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 7-Aminoquinoline-3-carbonitrile and its derivatives often involves multi-step preparation . For instance, a series of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides were synthesized based on the regioselective Beirut reaction . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives via nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Molecular Structure Analysis

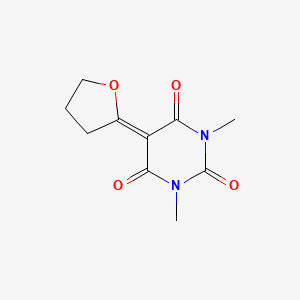

The molecular structure of 7-Aminoquinoline-3-carbonitrile is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing heterocycle . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists . The length of the alkylamino side chain moiety also influences antiproliferative potency, especially for derivatives with two CH2 units .

Chemical Reactions Analysis

The chemical reactions involving 7-Aminoquinoline-3-carbonitrile are often multi-step processes . For example, the synthesis of a series of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides involved a regioselective Beirut reaction . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives via nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Aminoquinoline-3-carbonitrile include a molecular weight of 169.19 . It is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, such as 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile and related compounds, have been analyzed for their corrosion mitigation effects on mild steel in acidic media. These studies involve electrochemical, surface analysis techniques like SEM, AFM, and XPS to understand the adsorption behavior and inhibition efficiency. The derivatives showed varying levels of corrosion inhibition, with specific compounds exhibiting high efficiency due to the adsorption of inhibitor molecules on the metal surface, acting as either mixed-type or cathodic inhibitors (Singh, Srivastava, & Quraishi, 2016).

Computational Studies

Computational studies have complemented experimental findings, investigating the adsorption and corrosion inhibition properties of novel quinoline derivatives against the corrosion of iron. Quantum chemical and molecular dynamics simulation approaches provide insights into the relationship between corrosion inhibition and global reactivity descriptors, confirming the experimental results of inhibition efficiency (Erdoğan et al., 2017).

Fluorescent Compounds for Photophysical Studies

New fluorescent compounds containing 7-Aminoquinoline-3-carbonitrile structures have been synthesized, with their properties such as optimized structural parameters, spectroscopic (FT-IR and NMR), electronic, and photophysical properties investigated both experimentally and theoretically. These compounds demonstrate potential as nonlinear optical (NLO) materials due to their significant hyperpolarizability, offering insights into the interaction with solvents and providing a basis for further chemical reactivity and thermodynamic property evaluations (Singh, Singh, & Khurana, 2017).

Sustainable Corrosion Inhibitors

The synthesis of 2-amino-4-arylquinoline-3-carbonitriles via L-Proline-promoted methods has been explored for their application as sustainable corrosion inhibitors for mild steel in acidic conditions. These inhibitors have shown high efficiency, acting as cathodic type inhibitors, and their adsorption on the mild steel surface adheres to the Langmuir adsorption isotherm. Quantum chemical calculations support the experimental findings, offering a pathway to environmentally friendly corrosion protection solutions (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Mechanism of Action

While the specific mechanism of action for 7-Aminoquinoline-3-carbonitrile is not explicitly mentioned in the search results, it’s worth noting that quinoline derivatives have been found to display a broad range of chemical and biological behavior . For instance, some quinoline derivatives have shown significant cytotoxic activities against breast cancer cell lines in both normoxia and hypoxia conditions .

Safety and Hazards

The safety data sheet for 7-Aminoquinoline-3-carbonitrile indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

While the specific future directions for 7-Aminoquinoline-3-carbonitrile are not explicitly mentioned in the search results, it’s worth noting that quinoline derivatives have been the subject of extensive research due to their wide range of practical applications . They are often used in the synthesis of drug candidates with dual modes of action, overcoming toxicity, and resistance among others . Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of 7-Aminoquinoline-3-carbonitrile and its derivatives in various fields, particularly in medicinal chemistry.

properties

IUPAC Name |

7-aminoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWFUFLFXCXJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)

![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)

![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)